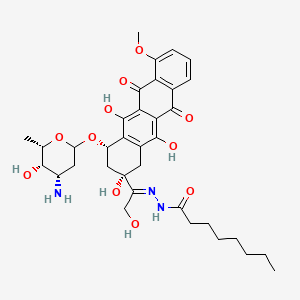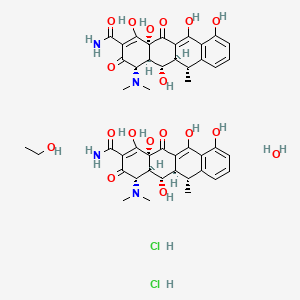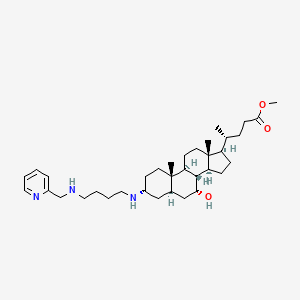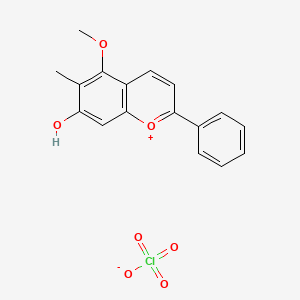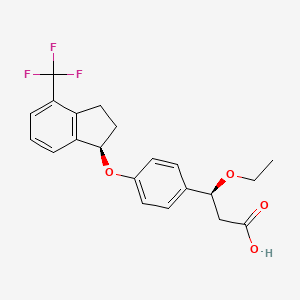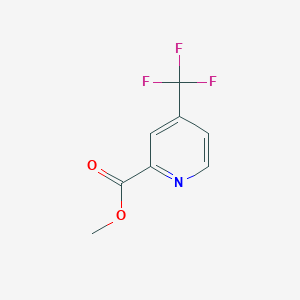
Edasalonexent
Overview
Description
Edasalonexent, also known as CAT-1004, is an orally administered small molecule that inhibits NF-kB . NF-kB is a key link between the loss of dystrophin and disease pathology, playing a fundamental role in the initiation and progression of skeletal and cardiac muscle disease in Duchenne Muscular Dystrophy (DMD) .
Molecular Structure Analysis
Edasalonexent has a molecular formula of C31H42N2O3 . The average mass is 490.677 Da and the monoisotopic mass is 490.319550 Da . The IUPAC name for Edasalonexent is (4Z,7Z,10Z,13Z,16Z,19Z)-N-{2-[(2-hydroxyphenyl)formamido]ethyl}docosa-4,7,10,13,16,19-hexaenamide .Physical And Chemical Properties Analysis
Edasalonexent has a molecular formula of C31H42N2O3, an exact mass of 490.32, and a molecular weight of 490.690 . The elemental analysis shows that it contains 75.88% Carbon, 8.63% Hydrogen, 5.71% Nitrogen, and 9.78% Oxygen .Scientific Research Applications
Safety and Tolerability in Pediatric Patients : Edasalonexent has been evaluated for its safety and tolerability in pediatric patients with Duchenne muscular dystrophy. A phase 1 study indicated that it was well-tolerated, with no serious adverse events, and it showed potential in inhibiting NF-κB pathways (Finanger et al., 2018).
Effects in Phase 3 Clinical Trials : A global phase 3 study revealed that although Edasalonexent did not significantly improve primary and secondary functional endpoints, there was evidence suggesting that it may slow disease progression in younger patients (≤6 years) (Finkel et al., 2021).
Disease-Modifying Effects in Phase 2 Trials : The MoveDMD phase 2 and open label extension trial reported that Edasalonexent at 100 mg/kg dosage was associated with slowing of disease progression and preservation of muscle function compared to a control group (Finkel et al., 2021).
Preclinical and Phase 1 Studies : Preclinical studies and phase 1 trials in adult subjects also supported the potential of Edasalonexent in modulating the NF-κB pathway, which is crucial in DMD, irrespective of the specific dystrophin mutation (Donovan et al., 2017).
Enhancement of Myotube Formation : Additional research indicated that Edasalonexent enhances myotube formation in vitro and increases exon-skipped sarcolemmal dystrophin in muscle of mdx mice, a model for DMD (Nichols et al., 2017).
Mechanism of Action
properties
IUPAC Name |
N-[2-[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]amino]ethyl]-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-30(35)32-26-27-33-31(36)28-23-21-22-24-29(28)34/h3-4,6-7,9-10,12-13,15-16,18-19,21-24,34H,2,5,8,11,14,17,20,25-27H2,1H3,(H,32,35)(H,33,36)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLBBYLGWHUHRW-KUBAVDMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCNC(=O)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCNC(=O)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Edasalonexent | |
CAS RN |
1204317-86-1 | |
| Record name | Edasalonexent [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204317861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Edasalonexent | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15010 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | EDASALONEXENT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF3Z6434KS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



